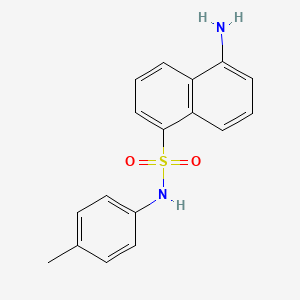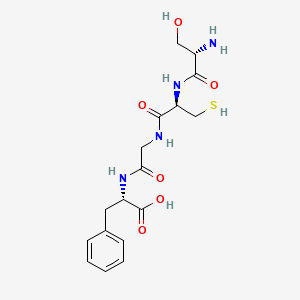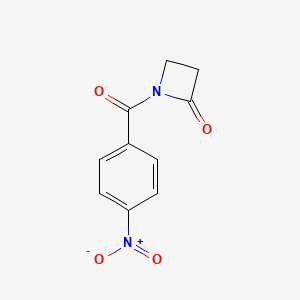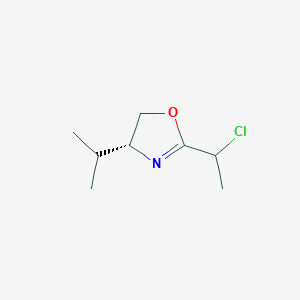
2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with amino, hydroxy-ethylsulfanyl, phenyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Substituents: The amino, hydroxy-ethylsulfanyl, phenyl, and dicarbonitrile groups are introduced through various substitution reactions. These steps may involve the use of reagents such as amines, thiols, and nitriles under specific conditions like elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The amino and hydroxy-ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile: Lacks the hydroxy-ethylsulfanyl group.
2-Amino-6-(methylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile: Contains a methylsulfanyl group instead of hydroxy-ethylsulfanyl.
2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile: Contains an additional hydroxy group on the phenyl ring.
Uniqueness
The presence of the hydroxy-ethylsulfanyl group in 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from similar compounds. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
333960-08-0 |
|---|---|
Molecular Formula |
C15H12N4OS |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-amino-6-(2-hydroxyethylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12N4OS/c16-8-11-13(10-4-2-1-3-5-10)12(9-17)15(19-14(11)18)21-7-6-20/h1-5,20H,6-7H2,(H2,18,19) |
InChI Key |
YATXUBDWPZSLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCCO)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12587104.png)



![2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B12587126.png)
![Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]-](/img/structure/B12587138.png)






![4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12587166.png)
